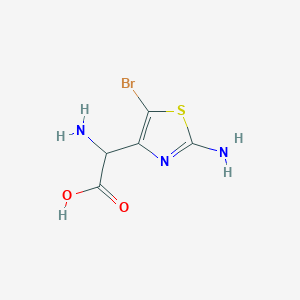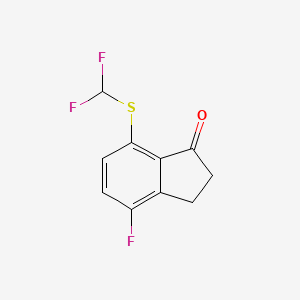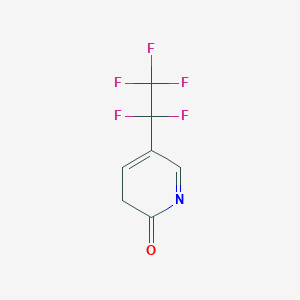
5-Pentafluoroethyl-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentafluoroethyl-3H-pyridin-2-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which involves the use of pentafluoroethyl iodide and a suitable base to introduce the pentafluoroethyl group into the pyridine ring . Another method involves the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound using a fluorinating agent .
Industrial Production Methods
Industrial production of 5-Pentafluoroethyl-3H-pyridin-2-one often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Pentafluoroethyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the pyridine ring.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Pentafluoroethyl-3H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-Pentafluoroethyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
5-Pentafluoroethyl-3H-pyridin-2-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased hydrophobicity and resistance to metabolic degradation. These properties make it a valuable compound in various applications, distinguishing it from other fluorinated pyridines .
Propiedades
Fórmula molecular |
C7H4F5NO |
|---|---|
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1,3H,2H2 |
Clave InChI |
VJJLCCIUDHYYKA-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C=NC1=O)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
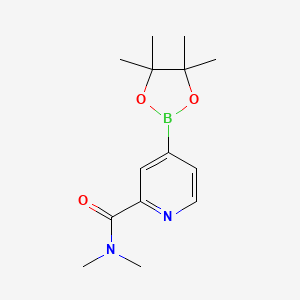
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)

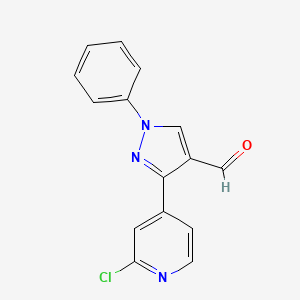
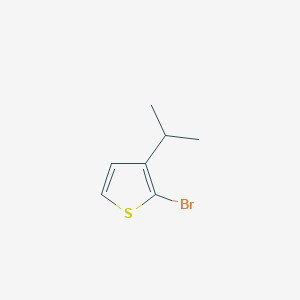


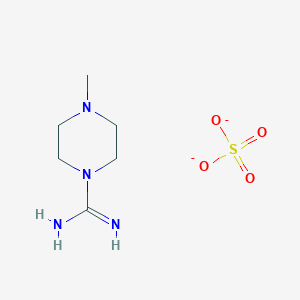

![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
